N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3,5-bis(trifluoromethyl)benzamide
CAS No.: 2034245-43-5
Cat. No.: VC7460050
Molecular Formula: C14H10F6N2O2
Molecular Weight: 352.236
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034245-43-5 |
|---|---|
| Molecular Formula | C14H10F6N2O2 |
| Molecular Weight | 352.236 |
| IUPAC Name | N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3,5-bis(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C14H10F6N2O2/c1-7-9(6-22-24-7)5-21-12(23)8-2-10(13(15,16)17)4-11(3-8)14(18,19)20/h2-4,6H,5H2,1H3,(H,21,23) |
| Standard InChI Key | DKNRWAHWNPZABO-UHFFFAOYSA-N |
| SMILES | CC1=C(C=NO1)CNC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Introduction
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3,5-bis(trifluoromethyl)benzamide is a synthetic organic compound characterized by its complex molecular structure and potential applications in medicinal chemistry. This compound features a combination of a benzamide core substituted with trifluoromethyl groups and a 1,2-oxazole moiety. Its unique structural configuration suggests potential bioactivity.
Synthesis
The synthesis of N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3,5-bis(trifluoromethyl)benzamide typically involves:
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Preparation of the Oxazole Ring: The oxazole moiety can be synthesized through cyclization reactions involving α-halo ketones and amidines.
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Formation of the Benzamide Core: The benzamide structure is formed by reacting the corresponding acid chloride with an amine group.
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Coupling Reaction: The oxazole derivative is coupled with the benzamide precursor using a methylene linker under controlled conditions.
Medicinal Chemistry
The compound's structure suggests potential activity in:
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Anticancer Research: Benzamides substituted with electron-withdrawing groups have shown cytotoxic effects in various studies .
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Anti-inflammatory Agents: The oxazole ring is frequently associated with enzyme inhibition, such as lipoxygenase inhibition .
Material Science
The trifluoromethyl groups enhance hydrophobicity and thermal stability, making it suitable for applications in advanced materials.
Biological Activity
Although specific experimental data on this compound is limited, similar structures have demonstrated:
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Cytotoxicity Against Cancer Cell Lines: Compounds with trifluoromethyl-substituted benzamides exhibit IC50 values below 50 µM against certain cancer cell lines .
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Enzyme Inhibition: Oxazole derivatives are known to inhibit enzymes like cyclooxygenase and lipoxygenase .
Toxicological Profile
Preliminary studies on related compounds suggest:
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